Tomizine

Descripción general

Descripción

Tomizine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Pharmacology: Antitumor Activity

Summary

Tomizine has been identified as an inhibitor of folate metabolism enzymes, showing promise in antitumor activity . It suppresses the activity of dihydrofolate reductase, similar to methotrexate, but with a different spectrum of antitumor effects .

Methods

The compound was tested on enzymatic systems involved in folic acid metabolism and on transplantable tumors in animal models .

Results

Tomizine demonstrated selective suppression of tumor tissue growth compared to normal tissue in vitro, did not inhibit leukopoiesis, showed lower toxicity, and had less cumulative properties than methotrexate .

Organic Chemistry: Metabolite Structure Analysis

Summary

A mass-spectrometric study was conducted to understand the structure of tomizine metabolites . This research is crucial for elucidating the drug’s metabolic pathways and potential interactions.

Methods

The study utilized mass spectrometry to analyze the structure of biotransformation products of tomizine .

Results

The research provided insights into the molecular structure and potential metabolic pathways of tomizine, although specific quantitative data was not detailed in the summary .

Biochemistry: Mutagenic Effects

Summary

Tomizine’s mutagenic effects were studied to assess its safety profile . Understanding these effects is vital for evaluating the risks associated with its use.

Methods

The study employed various biochemical assays to determine the mutagenic potential of tomizine .

Results

The research concluded that tomizine does have mutagenic effects, which are important considerations for its therapeutic use and environmental impact .

Environmental Science: Eco-Environmental Impact

Summary

The environmental impact of tomizine is a concern, particularly its mutagenic effects and how they might affect ecosystems .

Methods

Environmental studies often involve assays that assess the mutagenicity of compounds like tomizine and their effects on living organisms .

Results

Findings suggest that tomizine can have mutagenic effects, which could potentially impact environmental health and biodiversity .

Clinical Research: Therapeutic Efficacy

Summary

Clinical trials are essential for determining the efficacy and safety of tomizine in human populations .

Methods

Clinical trials for tomizine would involve multiple phases, including testing for safety, dosage, efficacy, and side effects .

Results

While specific trials for tomizine were not detailed, generally, such studies aim to provide statistical analyses of the drug’s therapeutic benefits versus its risks .

Industrial Applications: Enzyme Inhibition

Summary

Tomizine’s role as an enzyme inhibitor could extend to industrial applications where control of enzymatic reactions is required .

Methods

Industrial applications would leverage tomizine’s inhibitory effects on specific enzymes, potentially in manufacturing processes that require precise biochemical control .

Results

The industrial utility of tomizine would be measured by its efficiency in inhibiting unwanted enzymatic reactions, contributing to more effective and controlled processes .

This analysis provides a multifaceted view of tomizine’s applications across various scientific fields, highlighting its potential and the breadth of research dedicated to understanding its effects and uses.

Metabolic Pathway Analysis

Summary

Tomizine’s metabolism and its interaction within biological systems have been studied using radiolabeled compounds .

Methods

Researchers employed carbon-14 and deuterium labeling to trace the metabolic pathways of Tomizine hydrochloride .

Results

The study provided insights into the metabolic processes involving Tomizine, contributing to a better understanding of its pharmacokinetics .

Bioluminescence Research

Summary

Tomizine has potential applications in bioluminescence research, which could lead to advances in biomedical imaging and therapy .

Methods

The application of Tomizine in bioluminescence would involve its integration into biological systems to produce light through chemical reactions .

Results

While specific outcomes for Tomizine were not detailed, bioluminescence research can lead to innovative therapeutic techniques such as photo-uncaging of drugs and photodynamic therapy .

Nanotechnology

Summary

The unique properties of Tomizine may be utilized in the development of nanomaterials for various technological applications .

Methods

Nanotechnology research with Tomizine would involve manipulating the compound at the molecular level to create novel nanostructures .

Results

The application of Tomizine in nanotechnology could lead to the creation of new materials with specialized properties for use in electronics, medicine, and other fields .

Propiedades

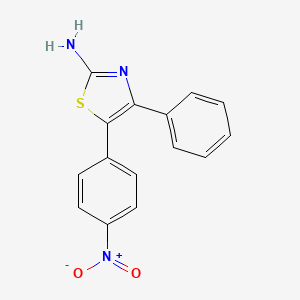

IUPAC Name |

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLYNOPIQSYARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=N1)SCC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964843 | |

| Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tomizine | |

CAS RN |

50602-44-3 | |

| Record name | Tomizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

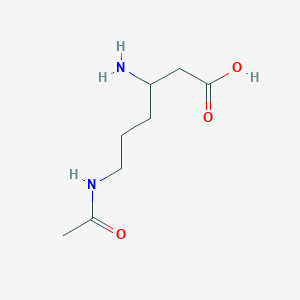

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)

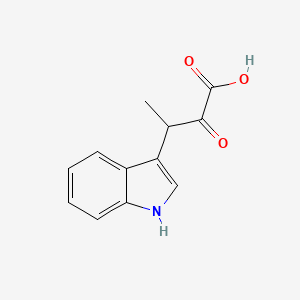

![4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)

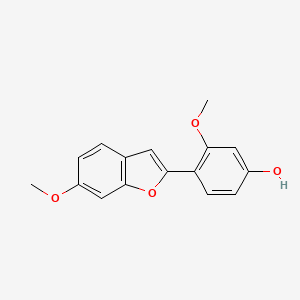

![Indolizino[1,2-b]quinolin-9(11H)-one, 7-(1-hydroxypropyl)-8-methyl-, (S)-](/img/structure/B1196981.png)

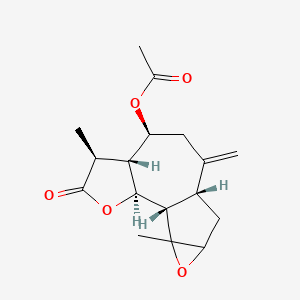

![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)